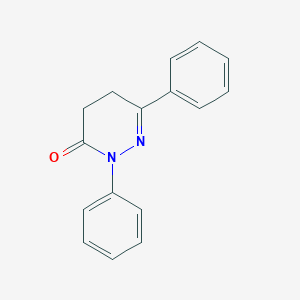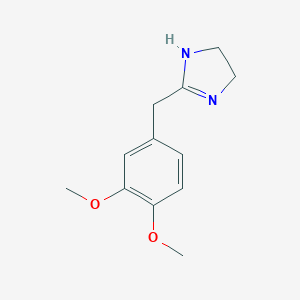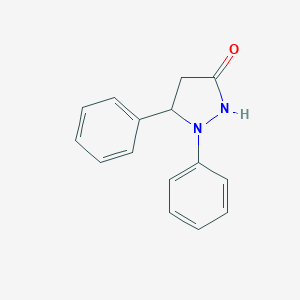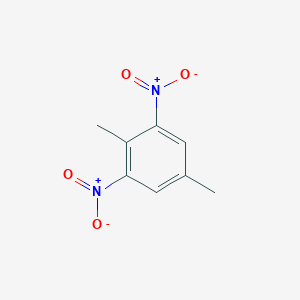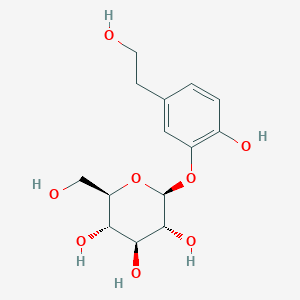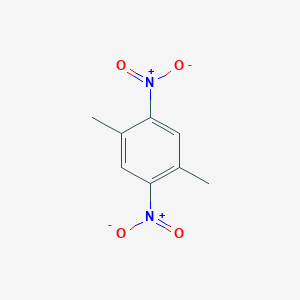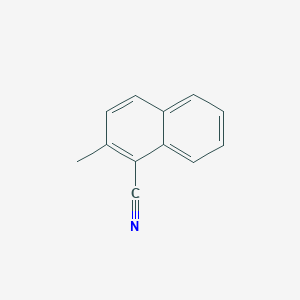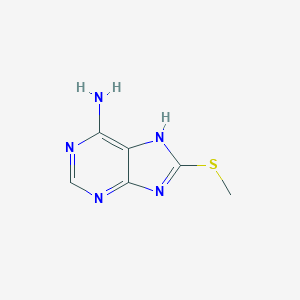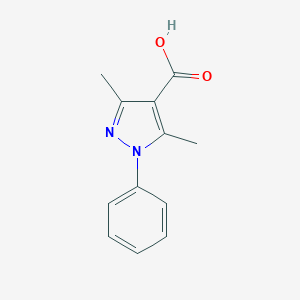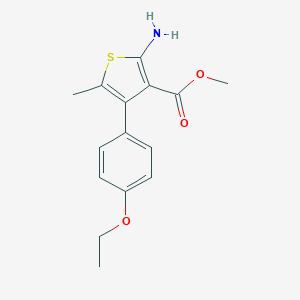
1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione, also known as EF-TFBD or EF, is a chemical compound that has gained attention in scientific research due to its unique properties. EF-TFBD is a highly fluorinated compound that is synthesized through a multistep process. This compound has been found to have potential applications in various fields, such as material science, pharmaceuticals, and organic chemistry.
Scientific Research Applications
Blue-light Excitable Europium(III) Complexes
β-diketone derivatives have been utilized in the synthesis of europium(III) complexes exhibiting intense red emission when excited by blue light. Such compounds are particularly interesting for applications that avoid UV radiation, including light-emitting diodes (LEDs) for red emission. This application benefits from the photostability and the wide excitation band of these materials, enabling their use in various fields without UV radiation exposure (Liu et al., 2013).
Spectroscopic Fluorescent Probes
Carbazole derivatives of β-diketone, closely related to the target compound, have been applied as spectroscopic fluorescent probes for real-time monitoring of cationic photopolymerization processes. These compounds shift their fluorescence spectrum upon the polymerization of monomers, allowing the progress of photopolymerization to be monitored effectively. The specific shifts and high sensitivity of these probes make them valuable for studying and optimizing cationic photopolymerization processes (Ortyl et al., 2014).
Selective Detection of Serum Bilirubin
Europium complexes based on β-diketone-derived ligands have been synthesized for selective non-enzymatic detection of total bilirubin in serum, showcasing their potential in medical diagnostics. These complexes offer a sensitive and reliable method for assessing bilirubin levels, crucial for diagnosing various medical conditions without the interference of coexisting substances. The specificity and linear relationship between luminescence intensity and bilirubin concentration highlight their utility in clinical settings (Yang et al., 2018).
Luminescent Material for LEDs
Europium(III) complexes incorporating β-diketone ligands have demonstrated promising applications as luminescent materials for LEDs. These complexes can be excited by blue light, avoiding damage from UV light exposure. Their thermal stability and intense red emission make them suitable for use in LEDs, potentially improving the performance and efficiency of these devices (Liu et al., 2012).
properties
IUPAC Name |
1-(4-ethylphenyl)-4,4,4-trifluorobutane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c1-2-8-3-5-9(6-4-8)10(16)7-11(17)12(13,14)15/h3-6H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDQMNMAUZHOMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426034 |
Source


|
| Record name | 1-(4-ethylphenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione | |
CAS RN |
1495-03-0 |
Source


|
| Record name | 1-(4-ethylphenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Phenylethyl)amino]naphthoquinone](/img/structure/B180845.png)

